3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include de-brominated pyridine derivatives.
Scientific Research Applications
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: A simpler analog with similar reactivity but lacking the 3-ethylcyclobutyl group.
2-Methoxy-3-bromopyridine: Another analog with similar chemical properties.
Uniqueness
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine is unique due to the presence of the 3-ethylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-bromo-2-[(3-ethylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C12H16BrNO/c1-2-9-6-10(7-9)8-15-12-11(13)4-3-5-14-12/h3-5,9-10H,2,6-8H2,1H3 |
InChI Key |
XCDOLKJRTQKVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)COC2=C(C=CC=N2)Br |
Origin of Product |
United States |
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